molecular formula C22H11BrCl3NO2 B12044069 2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate CAS No. 355421-74-8

2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

Cat. No.: B12044069
CAS No.: 355421-74-8
M. Wt: 507.6 g/mol
InChI Key: YKDMKQWHHNACMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in carbon–carbon bond formation . This reaction involves the coupling of boron reagents with halides under palladium catalysis, providing mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions could introduce various functional groups .

Scientific Research Applications

2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for 2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling, the compound undergoes oxidative addition and transmetalation with palladium catalysts . This process facilitates the formation of new carbon–carbon bonds, which is crucial in organic synthesis .

Biological Activity

2,4-Dichlorophenyl 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a quinoline core with multiple halogenated phenyl groups and a carboxylate functional group, suggests diverse biological activities. This article reviews the compound's biological activities, focusing on its antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H11BrCl3NO2. The presence of bromine and chlorine substituents enhances its reactivity and potential biological activity. The compound's structure can be summarized as follows:

Component Details
Molecular FormulaC22H11BrCl3NO2
CAS Number355421-74-8
Molecular Weight434.79 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its ability to inhibit bacterial DNA gyrase, a critical enzyme for bacterial replication.

Case Study: DNA Gyrase Inhibition

A study investigating the antimicrobial activity of various quinoline derivatives found that compounds similar to this compound demonstrated effective inhibition against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were particularly promising:

Compound MIC (μM)
This compound38.64
Ciprofloxacin (control)3.80

The compound's IC50 values indicated strong binding affinity to the target enzyme, suggesting its potential as an effective antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms.

The anticancer activity is believed to stem from its ability to interact with specific molecular targets involved in cell proliferation and survival. The halogenated structure may enhance its interaction with cellular targets, leading to increased cytotoxicity against cancer cell lines.

Comparative Analysis with Similar Compounds

Several compounds structurally similar to this compound have been synthesized and tested for their biological activities. A comparative analysis reveals the following:

Compound Name Molecular Formula Unique Features
6-Bromo-2-(4-bromophenyl)quinoline-4-carboxylic acidC16H9Br2NO2Contains two bromine atoms
2,4-Dichlorophenyl 8-methyl-2-phenyl-4-quinolinecarboxylateC22H11Cl2N1O2Substituted at the 8-position with a methyl group
4-Chlorophenyl 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylateC22H11BrCl3NO2Features three chlorine atoms

These comparisons highlight how variations in substitution patterns can significantly affect biological activity .

Properties

CAS No.

355421-74-8

Molecular Formula

C22H11BrCl3NO2

Molecular Weight

507.6 g/mol

IUPAC Name

(2,4-dichlorophenyl) 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C22H11BrCl3NO2/c23-13-3-7-19-16(9-13)17(11-20(27-19)12-1-4-14(24)5-2-12)22(28)29-21-8-6-15(25)10-18(21)26/h1-11H

InChI Key

YKDMKQWHHNACMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OC4=C(C=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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